4-Ethyl-3-hydroxybenzoic acid

Overview

Description

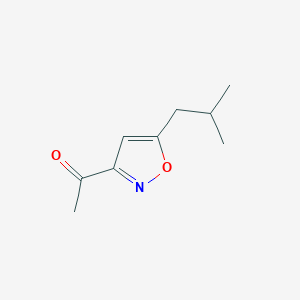

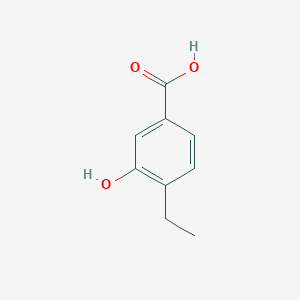

4-Ethyl-3-hydroxybenzoic acid (EHBA) is a naturally occurring organic compound found in a variety of plants and animals. It is a derivative of benzoic acid, which is a common component of many foods and medicines. EHBA is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific applications.

Scientific Research Applications

Bioproduct Production : 4-HBA is an intermediate for producing value-added bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These bioproducts have potential applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

Medicine and Polymer Synthesis : Pseudopolymorphs of a 4-hydroxybenzoic acid derivative show potential applications in medicine and polymer synthesis due to their unique packing motifs and multipoint solute-solvent interactions (Jayaraman et al., 2004).

Gas Separation : Incorporating 4-hydroxybenzoic acid into poly(ethylene oxide) membranes enhances CO2/N2 selectivity and CO2 permeance, making them highly selective for CO2 separation (Choi & Kang, 2016).

Chemical Stability in Pharmaceuticals : Ethanol significantly reduces the rate of hydrolysis of methyl 4-hydroxybenzoate, impacting the formation of its ethyl ester. This affects the stability of pharmaceuticals in ethanol-water systems (Sunderland & Watts, 1985).

Biomarkers for Human Exposure to Parabens : Alkyl protocatechuates, along with hydroxybenzoic acid derivatives, are potential urinary biomarkers for human exposure to parabens, commonly used preservatives (Wang & Kannan, 2013).

Degradation Studies : Studies on the degradation of 4-hydroxybenzoate esters in aqueous solutions provide insights into their stability, particularly useful for understanding their behavior during heat sterilization in pharmaceuticals (Sunderland & Watts, 1984).

Enthalpy Measurements : The enthalpies of formation of ethyl hydroxybenzoates, including 4-HBA, have been studied using experimental and theoretical methods, contributing to a better understanding of their thermodynamic properties (Ledo et al., 2018).

Radiolytic Degradation : Research into the radiolytic degradation of 4-HBA derivatives provides insights into their chemical behavior under radiation, which is relevant for certain industrial processes (Swoboda & Solar, 1999).

Analytical Chemistry : 4-HBA is used in analytical chemistry, particularly in the development of methods like microemulsion electrokinetic chromatography (MEEKC) for determining 4-hydroxybenzoate preservatives in various products (Mahuzier et al., 2001).

Preservative Efficacy : 4-HBA derivatives are effective as preservatives in pharmaceuticals, cosmetics, foods, and industrial products due to their antibacterial and antifungal properties (Aalto et al., 1953).

Safety and Hazards

Safety data sheets suggest that exposure to 4-Ethyl-3-hydroxybenzoic acid should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of exposure, appropriate safety measures such as wearing protective equipment and ensuring adequate ventilation are advised .

Mechanism of Action

Target of Action

4-Ethyl-3-hydroxybenzoic acid, also known as Ethyl hydroxybenzoate, is a derivative of hydroxybenzoic acid . It’s known that hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Mode of Action

It’s known that hydroxybenzoic acids, including this compound, may act as weak estrogenic endocrine disruptors .

Biochemical Pathways

It’s known that 4-hydroxybenzoic acid, a related compound, is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It’s known that short-chain parabens, which include ethyl paraben, are rapidly hydrolyzed in the body, resulting in the formation of 4-hydroxybenzoic acid and the respective alcohols .

Result of Action

It’s known that hydroxybenzoic acids have numerous health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

It’s known that hydroxybenzoic acids are widely distributed in various environments due to their extensive use in food, pharmaceutical, and cosmetic industries .

Biochemical Analysis

Biochemical Properties

4-Ethyl-3-hydroxybenzoic acid, like other hydroxybenzoic acids, may play a role in various biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied. Hydroxybenzoic acids are known to interact with metabolic enzymes and can inhibit certain processes such as glycolysis .

Cellular Effects

Hydroxybenzoic acids are known to have a variety of effects on cells, including anti-inflammatory and antioxidant effects . They can also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that hydroxybenzoic acids are stable compounds .

Metabolic Pathways

Hydroxybenzoic acids are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that hydroxybenzoic acids are soluble in water, ethanol, and other polar solvents , which may facilitate their transport and distribution.

Properties

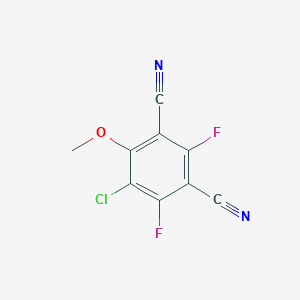

IUPAC Name |

4-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMANCODDGUNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615231 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-85-1 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)